molecular formula C9H13IN2O2 B1435710 tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate CAS No. 2023463-51-4

tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate

Cat. No. B1435710
CAS RN: 2023463-51-4
M. Wt: 308.12 g/mol
InChI Key: KFVFCFCJTIHLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate is an organic compound that is widely used in scientific research. It is a member of the pyrazole family, which is a class of heterocyclic compounds containing a five-membered ring of atoms. Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate has several unique properties that make it suitable for use in a variety of scientific applications.

Scientific Research Applications

Synthesis of Biologically Active Compounds

tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate: is a valuable intermediate in the synthesis of various biologically active compounds. Its iodo and pyrazole functional groups make it a versatile precursor for constructing complex molecules through reactions such as nucleophilic substitution or coupling reactions .

Development of Anticancer Agents

The compound has potential applications in the development of anticancer agents. The pyrazole moiety is a common feature in many pharmaceuticals, and its modification through the tert-butyl ester can lead to new derivatives with antitumor properties .

Creation of Anti-Inflammatory Drugs

Pyrazole derivatives are known for their anti-inflammatory propertiestert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate can be used to synthesize new anti-inflammatory drugs that can be more effective or have fewer side effects than current medications .

Research in Material Science

This compound can also be used in material science research, particularly in the development of new polymers or coatings that require the incorporation of pyrazole units for enhanced stability or specific interactions with other materials .

Synthesis of Diagnostic Agents

The iodine atom present in tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate makes it suitable for the synthesis of diagnostic agents, especially those used in imaging techniques like PET scans, where radioiodine isotopes are commonly employed .

Chemical Synthesis Research

In chemical synthesis, this compound can be used to explore new synthetic pathways or to optimize existing ones. Its reactivity can provide insights into reaction mechanisms and kinetics, contributing to the broader field of synthetic chemistry .

properties

IUPAC Name

tert-butyl 2-(4-iodopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVFCFCJTIHLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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